1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a phenyl group, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling . The ethanesulfonyl group is added through a sulfonylation reaction, typically using ethanesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to deprotonate the compound, making it more reactive towards nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group allow it to fit into binding sites, while the ethanesulfonyl group can form hydrogen bonds or ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: A simpler piperidine derivative used as an intermediate in the synthesis of pharmaceuticals.
2-Phenyl-1-(piperidin-1-yl)ethanone: Another piperidine derivative with a phenyl group, used in organic synthesis.
4-Piperidinemethanol: A piperidine derivative used in the synthesis of secondary amines.
Uniqueness
1-(ETHANESULFONYL)-N-{1-[4-(PIPERIDIN-1-YL)PHENYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the development of new pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
1-ethylsulfonyl-N-[1-(4-piperidin-1-ylphenyl)ethyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c1-3-28(26,27)24-15-11-19(12-16-24)21(25)22-17(2)18-7-9-20(10-8-18)23-13-5-4-6-14-23/h7-10,17,19H,3-6,11-16H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBRVIKYWFPMCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)C2=CC=C(C=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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